2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride
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Overview
Description
2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a piperazine ring, a benzodiazole core, and a sulfanyl group. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in mood regulation, sleep, appetite, and other physiological functions.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence pathways related to these neurotransmitters . This could include the dopaminergic and serotonergic pathways, which have downstream effects on mood, sleep, appetite, and more.
Pharmacokinetics
A study on structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation . Most of the compounds complied with RO5, suggesting favorable pharmacokinetic properties .
Result of Action
If it acts as a dopamine and serotonin antagonist, it could potentially alter neurotransmitter levels and signaling, impacting various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride typically involves a multi-step process. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Scientific Research Applications
2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and piperazine-containing molecules such as:
- 3-(piperazin-1-yl)-1,2-benzothiazole
- 2-(4-aminophenyl)benzothiazole
- 4-(methylamino)thieno[3,2-d]pyrimidin-2-yl-benzohydrazide .
Uniqueness
What sets 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride apart from similar compounds is its unique combination of a piperazine ring, a benzodiazole core, and a sulfanyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-piperazin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S.2ClH/c1-2-4-12-11(3-1)15-13(16-12)18-10-9-17-7-5-14-6-8-17;;/h1-4,14H,5-10H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFAQGNJVBEHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCSC2=NC3=CC=CC=C3N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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